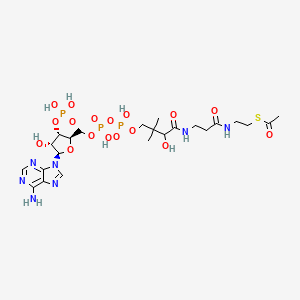![molecular formula C14H15NO3S B1202126 3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1202126.png)
3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-methoxy-4-methyl-2-quinolinyl)thio]propanoic acid is a member of quinolines.
Scientific Research Applications
Fluorescent Labeling Reagent
- Application : 3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid has been used in biomedical analysis due to its strong fluorescence characteristics, which remain stable across a wide pH range (pH 2.0 to 11.0) in aqueous media. Its stability against light and heat makes it particularly useful in this domain.
- Source : (Hirano et al., 2004)
Antimicrobial Drug Development
- Application : This compound shows molecular similarity to fluoroquinolone antibiotics, indicating potential as a scaffold for creating new antimicrobial drugs. This is particularly significant in the context of increasing microbial resistance to existing antimicrobial drugs.
- Source : (Zubkov et al., 2016)
Synthesis and Cyclization Research
- Application : The compound has been involved in studies exploring the synthesis and cyclization of related chemical structures, contributing to the broader understanding of chemical reactions and molecular transformations in organic chemistry.
- Source : (Rutkauskas et al., 2008)
properties
Product Name |
3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
3-(6-methoxy-4-methylquinolin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H15NO3S/c1-9-7-13(19-6-5-14(16)17)15-12-4-3-10(18-2)8-11(9)12/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
InChI Key |
UXZCREZQFHJZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)SCCC(=O)O |
solubility |
41.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl-](/img/structure/B1202054.png)





